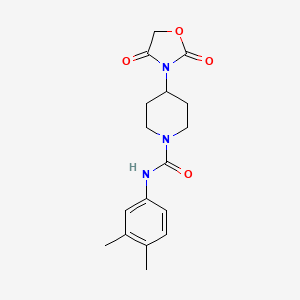

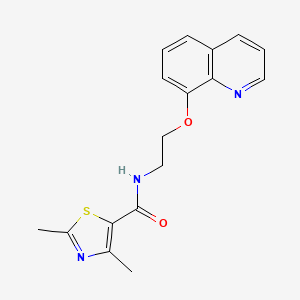

![molecular formula C22H23NO4 B3015483 (Z)-ethyl 4-((cyclopentylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 637755-88-5](/img/structure/B3015483.png)

(Z)-ethyl 4-((cyclopentylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a furan derivative. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Derivatives of furan have a wide range of applications, including in therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan derivatives are often synthesized using methods such as transition metal catalyzed intramolecular C–O coupling and bis-C/H-activated ring closure of diaryl ethers .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques are extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of techniques, including spectroscopy, crystallography, and computational methods .Aplicaciones Científicas De Investigación

1. Synthetic Approaches and Chemical Transformations

- Synthesis of Derivatives : A study by Arrault et al. (2001) describes a one-step synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate derivatives, showcasing the flexibility of this compound in chemical transformations.

- Synthesis of Thio- and Furan-Fused Heterocycles : Ergun et al. (2014) Ergun et al., 2014 reported the synthesis of novel classes of compounds including ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate starting from acid derivatives, indicating potential for diverse heterocyclic synthesis.

2. Catalytic Processes and Reactions

- Diels-Alder and Dehydrative Aromatization Reactions : Pacheco et al. (2015) Pacheco et al., 2015 investigated the use of silica molecular sieves for Diels-Alder and dehydrative aromatization reactions involving ethylene and renewable furans, relevant to the production of biobased terephthalic acid precursors.

3. Production of Targeted Aromatics

- Production of Aromatics using Diels–Alder Reactions : Cheng and Huber (2012) Cheng & Huber, 2012 explored the production of targeted aromatics through the co-feeding of olefins with furanic compounds over ZSM-5 catalyst, emphasizing the potential of such compounds in aromatic synthesis.

4. Antimicrobial and Antioxidant Activities

- Synthesis and Investigation of Antimicrobial and Antioxidant Activity : Devi et al. (2010) Devi et al., 2010 conducted a study synthesizing various derivatives of ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate to investigate their antimicrobial and antioxidant properties, suggesting potential bioactive applications.

5. Analytical and Spectral Studies

- Analytical Study of Furan Ring Containing Organic Ligands : Patel (2020) Patel, 2020 focused on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, which can be crucial in understanding the chemical behavior of such compounds.

Propiedades

IUPAC Name |

ethyl 4-(cyclopentyliminomethyl)-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-3-26-22(25)18-13(2)27-21-16-11-7-6-10-15(16)20(24)17(19(18)21)12-23-14-8-4-5-9-14/h6-7,10-12,14,24H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHYUKSJAPTZHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

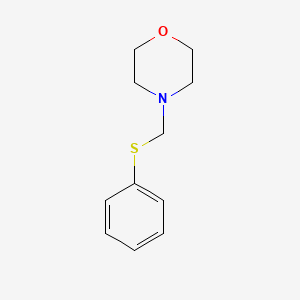

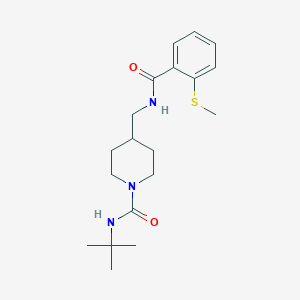

![3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B3015402.png)

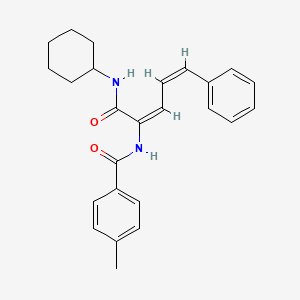

![2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B3015407.png)

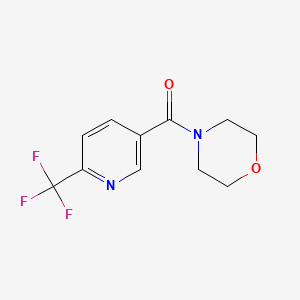

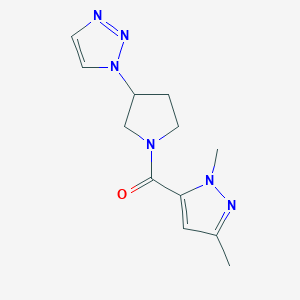

![6-(4-Pyrazolo[1,5-a]pyrazin-4-yl-1,4-diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3015409.png)

![1-[(Pyridin-2-ylamino)methyl]indole-2,3-dione](/img/structure/B3015420.png)

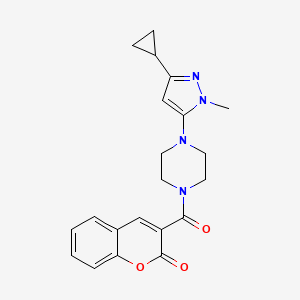

![benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3015421.png)

![N-(3-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3015422.png)